Product packaging for Methyl 3-((2-bromoethyl)thio)propanoate(Cat. No.:)

Methyl 3-((2-bromoethyl)thio)propanoate

Cat. No.: B1369500
M. Wt: 227.12 g/mol
InChI Key: CFPDEFGZLFECKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((2-bromoethyl)thio)propanoate is a synthetic organosulfur compound and bifunctional reagent of interest in chemical research and development. Its molecular structure incorporates both a thioether linkage and a reactive bromoethyl group, making it a valuable intermediate for various synthetic transformations. Research Applications: This compound is primarily used as a key building block in organic synthesis. Its structure suggests potential applications in the development of novel ligands for metal catalysis, the synthesis of complex thioether-containing macrocycles, and as a precursor for functionalized polymers. Researchers also utilize its bifunctional nature in molecular scaffolding and the synthesis of potential pharmaceutical intermediates. Research Value & Mechanism: The utility of this compound stems from the distinct reactivity of its two functional groups. The bromoethyl group can participate in nucleophilic substitution reactions (e.g., with amines or thiols), while the ester group can be hydrolyzed to the corresponding acid or reduced to an alcohol, providing multiple sites for further chemical modification. This allows researchers to systematically construct more complex molecular architectures. Safety & Handling: For research use only. Not for diagnostic, therapeutic, or personal use. Refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2S B1369500 Methyl 3-((2-bromoethyl)thio)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO2S

Molecular Weight

227.12 g/mol

IUPAC Name

methyl 3-(2-bromoethylsulfanyl)propanoate

InChI

InChI=1S/C6H11BrO2S/c1-9-6(8)2-4-10-5-3-7/h2-5H2,1H3

InChI Key

CFPDEFGZLFECKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCCBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of Methyl 3 2 Bromoethyl Thio Propanoate

Reactivity of the Bromoethyl Moiety

The bromoethyl group is a key reactive handle on the molecule, characterized by a primary alkyl bromide. This functionality is highly susceptible to reactions involving the cleavage of the carbon-bromine (C-Br) bond.

Nucleophilic Substitution Reactions in Organic Synthesis

The primary carbon attached to the bromine atom is electrophilic and readily undergoes nucleophilic substitution, primarily through an S(_N)2 mechanism. This reaction involves the attack of a nucleophile, leading to the displacement of the bromide leaving group and the formation of a new covalent bond. This process is fundamental for introducing a wide variety of functional groups onto the ethyl side chain. The high reactivity of 2-bromomethyl-1,3-thiaselenole in nucleophilic substitution reactions, which is structurally related, highlights the potential for anchimeric assistance from adjacent heteroatoms like sulfur, potentially influencing reaction rates. rsc.org

A broad range of nucleophiles can be employed for this transformation, as detailed in the table below.

NucleophileReagent ExampleResulting Functional GroupProduct Structure Snippet
AzideSodium Azide (NaN3)Alkyl Azide-CH2-N3
Hydroxide (B78521)Sodium Hydroxide (NaOH)Primary Alcohol-CH2-OH
ThiolateSodium Thiophenoxide (NaSPh)Thioether-CH2-SPh
AmineAmmonia (NH3)Primary Amine-CH2-NH2
CyanideSodium Cyanide (NaCN)Nitrile-CH2-CN

Post-Polymerization Modification Through Alkyl Bromide Functionalization

In polymer chemistry, the bromoethyl moiety serves as a powerful tool for post-polymerization modification (PPM). organic-chemistry.org PPM allows for the synthesis of functional polymers by first creating a stable parent polymer and then introducing specific functionalities through chemical reactions on its pendant groups. organic-chemistry.org Incorporating methyl 3-((2-bromoethyl)thio)propanoate as a monomer into a polymer chain yields a macromolecule decorated with reactive alkyl bromide side chains.

These pendant alkyl bromides are accessible sites for nucleophilic substitution, enabling the covalent attachment of various molecules to the polymer backbone. For example, polymerization of norbornene monomers containing α-bromo ester groups yields polymers that can be readily modified. mdpi.comresearchgate.net A common modification involves the reaction with triphenylphosphine (B44618) to form a polymeric phosphonium (B103445) salt. mdpi.comresearchgate.net This intermediate can then be converted into a polymeric ylide, which can undergo Wittig reactions with aldehydes to introduce new carbon-carbon double bonds and diverse functional groups onto the polymer. mdpi.comresearchgate.net This strategy provides a versatile platform for fine-tuning the physical and chemical properties of materials derived from Ring Opening Metathesis Polymerization (ROMP). mdpi.comresearchgate.net

Chemical Transformations of the Thioether Linkage

The thioether (C-S-C) linkage is another key functional group, which is generally stable but can undergo specific chemical transformations, most notably oxidation at the sulfur atom.

Oxidation Reactions to Sulfone Derivatives

The sulfur atom in the thioether linkage can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties and polarity of the molecule. The oxidation typically proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide, which can then undergo further oxidation to the corresponding sulfone.

Common oxidizing agents for this transformation include hydrogen peroxide (H(_2)O(_2)) and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The extent of oxidation can often be controlled by the stoichiometry of the oxidant used. wikipedia.org For instance, careful control of H(_2)O(_2) stoichiometry can allow for selective oxidation to either sulfoxides or sulfones. wikipedia.org While the initial oxidation of a thioether to a sulfoxide can sometimes occur as a non-catalyzed reaction, the subsequent oxidation of the sulfoxide to the sulfone often requires a catalyst. chemrxiv.org

This oxidation is also a valuable tool in post-polymerization modification. Conjugated polymers containing thioalkyl substituents can be modified by oxidation to the corresponding sulfones, which drastically alters the material's electronic properties by converting an electron-donating group into an electron-withdrawing one. nih.gov Dimethyldioxirane (DMDO) has been shown to be a fast and selective reagent for this purpose. nih.gov

ReagentIntermediate ProductFinal ProductTypical Conditions
Hydrogen Peroxide (H2O2)Methyl 3-((2-bromoethyl)sulfinyl)propanoateMethyl 3-((2-bromoethyl)sulfonyl)propanoateCatalytic (e.g., TS-1) or stoichiometric control. wikipedia.orgchemrxiv.org
m-CPBAMethyl 3-((2-bromoethyl)sulfinyl)propanoateMethyl 3-((2-bromoethyl)sulfonyl)propanoateInert solvent (e.g., CH2Cl2), controlled temperature. organic-chemistry.org
Dimethyldioxirane (DMDO)Methyl 3-((2-bromoethyl)sulfinyl)propanoateMethyl 3-((2-bromoethyl)sulfonyl)propanoateAcetone or Chlorobenzene solvent, room temperature. nih.gov

Reductive C-S Coupling Approaches with Carbonyl Compounds

The reductive coupling of simple, unactivated thioethers with carbonyl compounds is not a conventional transformation in organic synthesis due to the general stability of the C–S bond. However, advanced synthetic methods have demonstrated that C–S bonds can be cleaved under reductive conditions to generate reactive intermediates.

Recent studies have shown that aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals under electroreductive conditions. researchgate.net This process involves a single-electron reduction of the thioether, leading to the selective cleavage of the C(sp³)–S bond. researchgate.net The resulting alkyl radical is a versatile intermediate that can participate in subsequent C–H or C–C bond-forming reactions. researchgate.net For example, this radical could be trapped by a carbonyl compound, although this specific application is an emerging area of research. This electroreductive approach is notable as it represents a rare example of using thioethers as radical precursors, potentially outcompeting their sulfone analogues in certain contexts. researchgate.net

Another powerful reducing agent, samarium(II) iodide (SmI(_2)), is widely used for reductive C–C bond formation, often involving ketyl radicals generated from carbonyl compounds. nih.govacs.org While SmI(_2) can reduce a wide range of functional groups, including sulfoxides and sulfones, its application in cleaving unactivated thioethers for coupling with carbonyls is not well-established. nih.govacs.org The development of such C–S cleavage and coupling reactions represents a frontier in synthetic methodology, offering novel pathways for molecular construction.

Reactivity of the Methyl Ester Group

The methyl ester is the third functional group in the molecule. It is a classic carbonyl derivative that undergoes a variety of nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile at the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group.

Key transformations of the methyl ester group include:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid. Basic hydrolysis (saponification) is irreversible and typically proceeds to completion.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the methyl group for the alkyl group of the new alcohol. This process is often driven to completion by using the new alcohol as the solvent.

Amidation: Amines react with the ester, typically requiring heat, to displace the methoxide group and form the corresponding amide. This reaction is useful for introducing nitrogen-containing functionalities.

Reaction TypeReagentProductGeneral Conditions
Hydrolysis (Basic)NaOH(aq), H2O3-((2-bromoethyl)thio)propanoate saltAqueous solution, often with heating.
Hydrolysis (Acidic)H3O+, H2O3-((2-bromoethyl)thio)propanoic acidAqueous acid, heating. Reversible.
TransesterificationEthanol (C2H5OH), H+ or C2H5O-Ethyl 3-((2-bromoethyl)thio)propanoateExcess ethanol, catalytic acid or base.
AmidationAmmonia (NH3)3-((2-bromoethyl)thio)propanamideAnhydrous ammonia, often under pressure or with heating.
ReductionLithium Aluminum Hydride (LiAlH4)3-((2-bromoethyl)thio)propan-1-olAnhydrous ether solvent, followed by aqueous workup.

Hydrolysis Reactions Under Various Conditions

The hydrolysis of this compound involves the cleavage of the ester linkage to yield 3-((2-bromoethyl)thio)propanoic acid and methanol (B129727). While specific kinetic data for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of ester and thioester hydrolysis. The reaction is subject to catalysis under both acidic and basic conditions.

The rate of ester hydrolysis is significantly dependent on pH and temperature. researchgate.netharvard.edu Generally, the reaction can proceed through three pathways: acid-mediated, pH-independent (neutral), and base-mediated hydrolysis. harvard.edu At low pH, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. pearson.com At high pH, the reaction is predominantly base-mediated, where a hydroxide ion directly attacks the carbonyl carbon, a process that is typically faster and more efficient than acid-catalyzed hydrolysis. harvard.edu For thioesters, base-mediated hydrolysis is also the dominant pathway at higher pH. researchgate.netnih.gov

Studies comparing thioesters and their oxygen ester analogs indicate that thioesters are more susceptible to hydrolysis. nih.gov The standard free energy of hydrolysis for a thioester is more favorable than for an oxygen ester, suggesting a greater thermodynamic driving force for the reaction. gonzaga.eduresearchgate.net The rate of hydrolysis increases with both increasing pH and temperature. nih.gov For instance, the degradation of some thioester-functionalized polymers was observed to be almost complete within 15 hours at 50°C at a pH of 7.5 or 8.5, while being significantly slower at a pH of 5.5. nih.gov The presence of the sulfur atom in the thioether linkage of this compound may influence the electronic environment of the ester group, and studies on similar structures have shown that neighboring sulfide (B99878) groups can impact hydrolysis rates. nih.gov

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com For this compound, this would involve reacting the methyl ester with a different alcohol (R'-OH) to form a new ester, this compound, and methanol. This reaction is an equilibrium process and can be catalyzed by either acids or bases. wikipedia.orgbyjus.com

The mechanism under basic conditions involves the deprotonation of the incoming alcohol by a base to form a potent nucleophile, the alkoxide. byjus.com This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then collapse, eliminating a methoxide ion as the leaving group to yield the new ester. masterorganicchemistry.combyjus.com

Under acidic conditions, the catalyst protonates the carbonyl oxygen of the ester, which activates the carbonyl group for nucleophilic attack by a neutral alcohol molecule. byjus.comyoutube.com A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of methanol, driven by the reformation of the carbonyl double bond, and final deprotonation of the new ester yields the transesterified product. masterorganicchemistry.com To drive the equilibrium towards the desired product, the methanol by-product is often removed from the reaction mixture, for example, by distillation. wikipedia.org Thioesters can also undergo analogous transesterification reactions. dntb.gov.uawikipedia.org

Radical Polymerization Mechanisms Involving this compound

Reversible-Deactivation Radical Polymerization (RDRP) Applications

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile RDRP technique that provides excellent control over polymer molecular weight and architecture. The control is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound such as a dithioester, trithiocarbonate, xanthate, or dithiocarbamate. acs.orgmonash.edursc.org The mechanism involves a degenerative chain transfer process where a propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the original radical or a new radical that can reinitiate polymerization. youtube.com

This compound, which contains a thioether linkage (-S-), does not possess the required thiocarbonylthio (S=C-S) moiety that defines a conventional RAFT agent. acs.orgmonash.edu Therefore, it cannot function as a chain transfer agent in a standard RAFT polymerization process. The thioether bond is generally stable under typical free-radical polymerization conditions and does not participate in the addition-fragmentation equilibrium necessary for RAFT control. While various functional RAFT agents can be synthesized for specific applications, researchgate.netacs.orgnottingham.ac.uk the structure of this compound makes it unsuitable for this direct role.

Atom Transfer Radical Polymerization (ATRP) is a robust RDRP method that relies on a reversible equilibrium between active, propagating radicals and dormant species. wikipedia.org This equilibrium is catalyzed by a transition metal complex, typically copper, which mediates the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. wikipedia.org

The chemical structure of this compound, specifically the 2-bromoethyl group, makes it a suitable initiator for ATRP. cmu.edu The carbon-bromine (C-Br) bond can be reversibly and homolytically cleaved by the lower oxidation state metal catalyst (e.g., Cu(I) complex) to generate a carbon-centered radical and the higher oxidation state metal complex (e.g., Cu(II)X₂/L). wikipedia.orgresearchgate.net This generated radical can then add to monomer units to initiate polymerization. The propagating chain is subsequently deactivated by the Cu(II) complex in a reverse atom transfer step, reforming the dormant species and the Cu(I) catalyst. This rapid and reversible activation/deactivation process maintains a low concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for controlled polymer growth. cmu.edu

Table 1: Typical Reaction Conditions for ATRP Using Alkyl Bromide Initiators
ComponentExampleTypical Molar Ratio (vs. Initiator)Function
MonomerStyrene, Methyl Acrylate (B77674) (MA), Methyl Methacrylate (MMA)25:1 to 1000:1Building block of the polymer chain
InitiatorEthyl α-bromoisobutyrate1 (Reference)Source of the initial radical and determines the number of polymer chains
Catalyst (Activator)Copper(I) Bromide (CuBr)0.1:1 to 1:1Activates dormant chains by abstracting a halogen atom
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)0.1:1 to 2:1Solubilizes the copper catalyst and tunes its reactivity
SolventToluene, Anisole, DMFVariableSolubilizes reactants and polymer
Temperature25°C to 110°CN/AAffects reaction rate and equilibrium constant

Light-Controlled Radical Polymerization Methodologies

Light has emerged as a powerful external stimulus to control radical polymerization, offering spatial and temporal control over the reaction. acs.orgcore.ac.ukacs.org These methods can be broadly categorized into processes involving intramolecular photochemical events (like bond cleavage) or photoredox processes. acs.orgcore.ac.uk

The C-Br bond in this compound is susceptible to cleavage under photochemical conditions, making the molecule a potential initiator for photoinduced ATRP. cmu.eduunipd.it In these systems, light can be used to promote the reduction of the Cu(II) deactivator to the Cu(I) activator, which then initiates the polymerization in the same manner as conventional ATRP. cmu.eduacs.org This process can often be conducted with very low concentrations of the copper catalyst (ppm levels). acs.org Alternatively, in metal-free photo-ATRP, an organic photoredox catalyst can be excited by light and then activate the alkyl halide initiator through an electron transfer process, generating the necessary radical to begin polymerization. cmu.eduacs.org The homolytic cleavage of the C-Br bond in the initiator can also be directly induced by irradiation to generate radicals. unipd.itnorthwestern.edu

Another class of light-controlled polymerization involves thio-compounds acting as photoiniferters (initiator-transfer agent-terminator). acs.orgcore.ac.uk These compounds, typically thiocarbonylthio derivatives like trithiocarbonates, absorb light and cleave at a C-S bond to generate both an initiating radical and a sulfur-centered radical that mediates control. researchgate.netrsc.orgacs.org As this compound is a thioether and lacks the photoactive C=S chromophore, it would not function as a traditional photoiniferter under visible light conditions where trithiocarbonates are typically activated. acs.orgresearchgate.net Therefore, its primary role in light-controlled methodologies would be as an initiator in photo-ATRP systems via the activation of its C-Br bond. unipd.it

Mechanistic Insights into Controlled Chain Growth and Termination

An examination of the chemical structure of this compound indicates that it could theoretically participate in controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, acting as either a monomer, an initiator, or a chain transfer agent. The presence of the bromoethyl functional group is particularly suggestive of a role in ATRP, where the carbon-bromine bond could be homolytically cleaved by a transition metal catalyst to generate a radical species capable of initiating polymerization.

In a hypothetical scenario where this compound is used as an initiator in ATRP, the chain growth would proceed through the sequential addition of monomer units to the initially formed radical. The equilibrium between the active (radical) and dormant (halide-capped) species, mediated by the transition metal catalyst, would allow for controlled chain growth, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Termination in such a system would primarily occur through radical-radical coupling or disproportionation reactions. The frequency of these termination events is significantly reduced in a well-controlled ATRP system due to the low concentration of active radical species at any given time.

Alternatively, the thioether group within the molecule could potentially influence the polymerization kinetics, possibly through chain transfer reactions. However, without experimental data, the extent and nature of such side reactions remain speculative.

Advanced Characterization Techniques for Methyl 3 2 Bromoethyl Thio Propanoate and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Methyl 3-((2-bromoethyl)thio)propanoate" and for confirming the successful polymerization and composition of its derivatives.

For the monomer, ¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the methyl ester protons, the two methylene (B1212753) groups of the propanoate chain, and the two methylene groups of the 2-bromoethyl chain. Based on analogous structures, the chemical shifts can be predicted. For instance, in a related compound, methyl 3-(benzyl(2-bromoethyl)amino)propionate, the CH₂Br protons appear around 3.55 ppm. st-andrews.ac.uk

In the ¹³C-NMR spectrum of "this compound," a distinct resonance for each carbon atom is expected. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 170-175 ppm, as seen in methyl propanoate (174.9 ppm). vaia.comdocbrown.info The carbon atom bonded to the bromine (C-Br) would be found further upfield, with its chemical shift influenced by the "heavy atom effect" of bromine. st-andrews.ac.uk

For the polymeric derivatives, NMR is crucial for verifying the polymer structure. Upon polymerization, changes in the chemical shifts of the monomer unit, particularly at the reactive sites, would be observed. For poly(β-thioether ester)s, the NMR spectra confirm the formation of the polymer backbone and can be used to determine the composition of copolymers. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
-S-CH₂ -CH₂-Br~2.9 - 3.1~35 - 38
-S-CH₂-CH₂ -Br~3.5 - 3.7~30 - 33
-S-CH₂ -CH₂-COOCH₃~2.8 - 3.0~32 - 35
-S-CH₂-CH₂ -COOCH₃~2.6 - 2.8~34 - 37
-COOCH₃ ~3.7~52
-C =O-~172

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of the polymeric derivatives of "this compound". agilent.com This method separates polymer chains based on their hydrodynamic volume in solution. shimadzu.com

The analysis of polythioethers and thioester-functional polymers by GPC/SEC typically reveals key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net For well-controlled polymerizations, the PDI is close to 1.0, indicating a narrow distribution of polymer chain lengths. The molecular weights for polythioethers can range from a few thousand to over 100,000 g/mol , depending on the polymerization conditions. researchgate.netacs.org The choice of solvent and calibration standards (e.g., polystyrene or polymethylmethacrylate) is critical for obtaining accurate results. agilent.comagilent.com

Table 2: Representative GPC/SEC Data for Polythioether Esters
Polymer Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Polythioether Ester A15,00022,5001.5
Polythioether Ester B35,00045,5001.3
Polythioether Ester C80,000104,0001.3

Mass Spectrometry for Molecular Mass and Fragment Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful technique for determining the precise molecular mass of "this compound" and for analyzing its fragmentation patterns, which can confirm its structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

The mass spectrum of the target compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units.

Common fragmentation pathways for thioethers include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the carbon-sulfur bond. miamioh.edu For esters, characteristic fragmentation involves the loss of the alkoxy group (-OCH₃) or the entire ester group. docbrown.info The fragmentation of "this compound" would likely involve these pathways, leading to specific fragment ions that can be identified by their mass-to-charge ratio.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
m/z Proposed Fragment Structure Fragmentation Pathway
228/230[M]⁺Molecular ion
197/199[M - OCH₃]⁺Loss of methoxy (B1213986) radical
121[CH₂CH₂COOCH₃]⁺Cleavage of S-CH₂ bond
107/109[CH₂CH₂Br]⁺Cleavage of S-CH₂ bond
87[CH₂COOCH₃]⁺McLafferty rearrangement
59[COOCH₃]⁺Cleavage of ester group

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, ATR-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), and Raman spectroscopy, is used to identify the functional groups present in "this compound" and its polymeric derivatives.

The FTIR spectrum of the monomer will exhibit characteristic absorption bands. A strong absorption peak is expected for the carbonyl (C=O) stretching of the ester group, typically around 1740 cm⁻¹. researchgate.netspectroscopyonline.com The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. docbrown.info The C-S stretching vibration of the thioether is generally weak and falls in the 800-600 cm⁻¹ range. researchgate.net C-H stretching and bending vibrations from the methylene and methyl groups will also be present.

Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing the sulfur-containing functional groups. royalholloway.ac.ukroyalholloway.ac.uk The C-S stretching bands, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum.

For the polymeric derivatives, FTIR and Raman spectroscopy can be used to monitor the polymerization reaction by observing the disappearance of monomer-specific peaks and the appearance of polymer-specific bands. For example, in poly(β-thioether ester)s, the characteristic ester and thioether bands will be present, confirming the polymer's structure. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C-H stretch (alkyl)FTIR, Raman2850 - 3000
C=O stretch (ester)FTIR, Raman~1740
C-O stretch (ester)FTIR1000 - 1300
C-S stretch (thioether)FTIR, Raman600 - 800
C-Br stretchFTIR500 - 600

Thermal Analysis Techniques for Polymeric Properties (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for evaluating the thermal stability and phase transitions of the polymeric derivatives of "this compound".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. fiveable.me Poly(β-thioether ester)s typically exhibit a two-stage degradation pattern, with the onset of decomposition (5% weight loss) occurring in the range of 210-240 °C. researchgate.net

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). fiveable.meyoutube.com The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(β-thioether ester)s, the Tg can vary widely depending on the specific monomer units and polymer architecture, with reported values ranging from -40 °C to over 75 °C. researchgate.netresearchgate.net

Table 5: Representative Thermal Properties of Polythioether Esters
Polymer Sample Tg (°C) Tm (°C) Decomposition Temp. (Td, 5% loss) (°C)
Polythioether Ester X-1055220
Polythioether Ester Y25N/A (Amorphous)235
Polythioether Ester Z60150240

Applications of Methyl 3 2 Bromoethyl Thio Propanoate in Functional Materials and Organic Synthesis

Role as a Versatile Chemical Intermediate

The bifunctional nature of Methyl 3-((2-bromoethyl)thio)propanoate, possessing both a reactive alkyl halide and an ester group, positions it as a useful intermediate in organic synthesis. The bromoethyl group can readily participate in nucleophilic substitution reactions, while the methyl propanoate portion can be hydrolyzed or transesterified, offering pathways to more complex molecules.

Synthesis of Biologically Relevant Organic Compounds (e.g., pharmaceuticals, pesticides, fragrances)

While the core structure of this compound contains a thioether-ester motif present in some biologically active molecules, specific examples of its direct use as a precursor in the synthesis of pharmaceuticals, pesticides, or fragrances are not extensively detailed in publicly available research. However, its functional groups are analogous to those used in the synthesis of various bioactive compounds. The thioether linkage is a key component in numerous pharmaceutical agents, and the ability to introduce this moiety via an intermediate like this compound highlights its potential in medicinal chemistry research for creating novel molecular scaffolds.

Precursor for Advanced Fine Chemicals and Specialty Organic Molecules

As a precursor for fine chemicals, this compound offers a platform for creating specialty molecules. The bromo group can be substituted by a variety of nucleophiles (such as amines, azides, or cyanides) to build more complex structures. Subsequent modification of the ester group can yield carboxylic acids, amides, or other esters. This sequential reactivity allows for the controlled construction of targeted organic molecules with specific functionalities required for applications in areas like materials science and chemical sensing.

Integration into Polymer Science and Engineering

The most significant applications of this compound and related structures are found in polymer science, where its distinct functionalities are exploited to create advanced materials with tailored properties.

Synthesis of Functional Polymers and Copolymers with Tunable Properties

The compound is a suitable monomer for producing functional polymers, particularly poly(thioether-ester)s. These polymers are noted for their potential biocompatibility and biodegradability, making them promising for medical applications. The thioether-ester backbone can be synthesized via mechanisms like thiol-ene polymerization, where multifunctional thiols and alkenes are reacted. researchgate.net In this context, the bromo group of this compound can be converted to other functional groups or used as an initiation site for certain types of polymerization, allowing for its incorporation into copolymers with precisely controlled and tunable properties.

Development of Hyperbranched Polymer Architectures (e.g., poly(β-thioether ester)s)

The structure of this compound is highly conducive to the formation of complex polymer architectures such as hyperbranched polymers. By reacting it with appropriate multifunctional monomers, it can contribute to the synthesis of poly(β-thioether ester)s. This class of polymers is created through reactions that form both thioether and ester linkages in the polymer backbone. Research has demonstrated the synthesis of poly(β-thioether ester ketal)s through thiol-ene photopolymerization, showcasing the versatility of the thioether-ester combination in creating cross-linked networks. nih.gov The presence of the reactive bromo-handle in this compound allows it to function as an AB2-type monomer, where 'A' (the bromo group) can react with a nucleophile 'B' (like a thiol), leading to branched and hyperbranched structures.

Table 1: Monomer Systems for Poly(β-thioether ester) Synthesis

Di(meth)acrylate MonomerDithiol MonomerPolymerization MethodResulting Polymer Class
Spirocyclic diacrylates1,6-Hexanedithiol (HDT)Thiol-Michael AdditionPoly(β-thioether ester ketal) nih.gov
Spirocyclic diacrylates4,4′-Thiobisbenzenethiol (TBBT)Thiol-Michael AdditionPoly(β-thioether ester ketal) nih.gov
Dialkene acyclic ketalsMercaptopropionate-based thiolThiol-ene PhotopolymerizationHydrolyzable Poly(β-thioether ester ketal) nih.gov
Dianhydro-d-glucityl diundec-10-enoate1,4-ButanedithiolThiol-ene PolymerizationPoly(thioether-ester) researchgate.net

Fabrication of Stimuli-Responsive Polymeric Materials (e.g., thermoresponsive and photoresponsive gels)

A key application of polymers containing thioether linkages is in the fabrication of stimuli-responsive or "smart" materials. The thioether group is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide, which converts the hydrophobic thioether into more hydrophilic sulfoxide (B87167) or sulfone groups. polimi.itacs.org This chemical change alters the polymer's interaction with water, causing the material to swell or change its properties. Incorporating a monomer like this compound into a hydrogel network imparts ROS-responsive behavior. polimi.itresearchgate.net

Furthermore, these functional monomers can be copolymerized with thermoresponsive monomers, such as N-isopropylacrylamide (NiPAAm), to create dual-responsive gels. nih.gov These hydrogels exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a phase transition from a soluble state to a collapsed, phase-separated state upon heating. nih.govmdpi.com The inclusion of crosslinkable thioether-containing monomers allows for the formation of robust hydrogel networks whose mechanical properties and swelling behavior respond to both temperature and chemical stimuli. nih.gov

Table 2: Properties of Thioether-Based Stimuli-Responsive Hydrogels

Polymer SystemStimulusObserved ResponseKey Finding
Ethylene glycol/thioether acrylate (B77674) (EGnSA) HydrogelsReactive Oxygen Species (H₂O₂)Swelling and eventual disintegration of brittle structure. acs.orgThioether oxidation leads to increased water absorption. acs.org
Copolymers of EGnSA and 2-hydroxyethyl acrylate (HEA)Reactive Oxygen Species (H₂O₂)Enhanced swelling (up to 130%) without disintegration. acs.orgresearchgate.netCopolymerization improves mechanical stability and response. acs.orgresearchgate.net
Copolymers of NiPAAm and Cysteine (thiol) / HEA-acrylate (ene)TemperaturePhase transition (LCST) around 31 °C. nih.govCreates a thermoresponsive network via thiol-ene crosslinking. nih.gov

Design of Polymeric Materials for Advanced Applications (e.g., gene delivery vectors)

The development of functional polymers for biomedical applications, such as gene delivery, often requires precise control over the polymer's architecture and chemical properties. researchgate.net this compound possesses key functional groups that could be leveraged in the design of such advanced polymeric materials.

Thioether-containing polymers are of particular interest in drug and gene delivery due to their potential for oxidation sensitivity. nih.govacs.org The thioether linkage in this compound can be oxidized to the more polar sulfoxide or sulfone. nih.govacs.org This transformation from a hydrophobic to a hydrophilic state can be triggered by reactive oxygen species (ROS), which are often present at elevated levels in pathological environments like tumors. nih.gov This property could be harnessed to create "smart" polymers that release their genetic payload in response to specific physiological cues. While direct polymerization of this compound may not be straightforward, its functional groups could be incorporated into polymer backbones or as pendant groups. For instance, the propanoate ester could be hydrolyzed to a carboxylic acid, which could then be polymerized with other monomers to form polyesters or polyamides.

Furthermore, the bromoethyl group provides a reactive handle for post-polymerization modification. This is a common strategy in the synthesis of functional polymers where a polymer backbone with reactive sites is first synthesized and then functionalized with various molecules. mdpi.com For example, a polymer incorporating the this compound moiety could be further functionalized by reacting the bromine with amines, thiols, or other nucleophiles to attach targeting ligands, imaging agents, or other functional components. This approach allows for the creation of multifunctional materials with tailored properties for specific applications.

One of the challenges in gene delivery is the efficient packaging and release of nucleic acids. Cationic polymers are widely used for this purpose as they can form compact nanoparticles with negatively charged DNA or RNA through electrostatic interactions. mdpi.com While this compound itself is not cationic, its bromoethyl group could be used to introduce cationic functionalities. For example, reaction with amines could lead to the formation of secondary or tertiary amines, which would be protonated at physiological pH, thus imparting a positive charge to the polymer. This would enable the polymer to effectively bind and protect nucleic acids for delivery into cells.

The table below summarizes the potential roles of the functional groups of this compound in the design of polymeric materials.

Functional GroupPotential Role in Polymeric MaterialsRelevant Application
ThioetherOxidation-sensitive linkage for triggered releaseDrug/Gene Delivery
BromoethylReactive site for polymerization or post-polymerization functionalizationMultifunctional Polymers
Propanoate EsterCan be hydrolyzed to a carboxylic acid for polymerizationPolyester/Polyamide Synthesis

General Contributions to Conjugation Chemistry and Chemical Biology

Conjugation chemistry involves the linking of two or more molecules to create a new entity with combined or enhanced properties. Bifunctional molecules, or linkers, are central to this field, and this compound exhibits characteristics that make it a potential candidate for such applications. acs.orgnbinno.com

Role as a Linker for Molecular Conjugation

The structure of this compound, with a reactive alkyl bromide at one end and an ester at the other, connected by a thioether spacer, makes it a candidate for a heterobifunctional linker. The bromoethyl group can react with nucleophiles, particularly soft nucleophiles like thiols, to form stable thioether bonds. thermofisher.com This reaction is a common strategy in bioconjugation for linking molecules to cysteine residues in proteins. The resulting thioether bond is significantly more stable than a disulfide bond, which can be cleaved under reducing conditions present in the intracellular environment.

The propanoate ester end of the molecule offers another point for conjugation. The ester can be hydrolyzed to a carboxylic acid, which can then be activated and reacted with primary amines, such as those found on lysine (B10760008) residues in proteins, to form a stable amide bond. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. For example, one molecule could be attached via the bromoethyl group, and a second molecule could be attached after hydrolysis of the ester and subsequent reaction.

The following table outlines the potential conjugation reactions involving this compound.

Reactive GroupReacts WithResulting Linkage
BromoethylThiols (e.g., cysteine)Thioether
Carboxylic Acid (after hydrolysis)Amines (e.g., lysine)Amide

Relevance in Synthetic Methodologies for Nucleosides and Nucleic Acids

Modified nucleosides and nucleic acids are of great interest in medicinal chemistry and chemical biology for their potential as therapeutic agents and research tools. researchgate.netencyclopedia.pub The introduction of sulfur atoms, often in the form of thioethers, into the structure of nucleosides can lead to compounds with altered biological activity and improved stability. researchgate.netnih.gov

This compound could serve as a reagent for the modification of nucleosides and oligonucleotides. Thiol-modified nucleosides, which can be incorporated into synthetic oligonucleotides, provide a handle for further functionalization. nih.govbiosyn.com The bromoethyl group of this compound could react with a thiol-modified nucleoside to form a stable thioether linkage, thereby attaching the 3-(methoxycarbonyl)propylthio moiety to the nucleoside. This modification could alter the properties of the nucleoside, such as its lipophilicity, which could in turn affect its cellular uptake and biological activity.

Furthermore, the synthesis of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by sulfur, is an active area of research. nih.govrsc.org These modifications can significantly impact the conformational properties of the nucleoside and the stability of the resulting nucleic acid duplexes. nih.gov While this compound would not be directly used to create the 4'-thio linkage, the general importance of thioether chemistry in this field highlights the utility of reagents that can be used to introduce thioether-containing side chains.

The ability to conjugate molecules to oligonucleotides is crucial for applications such as targeted drug delivery and diagnostics. The bromoethyl group of this compound could potentially be used to attach this molecule to a thiol-modified oligonucleotide, with the ester group available for further modification. This could allow for the attachment of peptides, fluorescent dyes, or other functional molecules to the oligonucleotide. nih.gov

Computational and Theoretical Investigations Pertaining to Methyl 3 2 Bromoethyl Thio Propanoate

Quantum Chemical Calculations for Reaction Pathway Elucidation and Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways and understanding the underlying mechanisms of reactions involving Methyl 3-((2-bromoethyl)thio)propanoate. nih.govresearchgate.nete3s-conferences.org These computational methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a detailed picture of reaction kinetics and thermodynamics. nih.govresearchgate.net

For this compound, a key reaction of interest is its intramolecular cyclization to form a cyclic thioether. DFT calculations can be employed to model this process, providing insights into the energetics of the reaction. By calculating the energies of the reactant, transition state, and product, the activation energy and reaction enthalpy can be determined. These calculations can also shed light on the role of the solvent in the reaction mechanism.

Table 1: Hypothetical DFT Calculation Results for the Intramolecular Cyclization of this compound

ParameterValue (in vacuo)Value (in DMSO)
Activation Energy (kcal/mol)25.422.1
Reaction Enthalpy (kcal/mol)-15.8-18.2
Transition State GeometryAsymmetric S-C-C bond formationMore symmetric S-C-C bond formation

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations.

These theoretical calculations can also be used to investigate other potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or hydrolysis of the ester group. By comparing the activation energies of competing pathways, the most likely reaction products under different conditions can be predicted.

Molecular Modeling and Simulation of Polymerization Kinetics and Chain Architectures

Molecular modeling and simulation techniques are powerful tools for investigating the polymerization of monomers like this compound. mdpi.com Given its structure, this compound could potentially undergo polymerization through various mechanisms, including ring-opening polymerization of a cyclic intermediate or polycondensation reactions.

Beyond kinetics, molecular simulations can offer insights into the architecture of the resulting polymer chains. qmul.ac.ukwarwick.ac.uk Properties such as the average molecular weight, molecular weight distribution (polydispersity), and the degree of branching can be predicted. This information is crucial for understanding the macroscopic properties of the polymer.

Table 2: Simulated Polymer Properties from a Hypothetical Polymerization of a Cyclic Thioether Derived from this compound

Polymerization ConditionNumber Average Molecular Weight (Mn)Polydispersity Index (PDI)Predominant Chain Architecture
Anionic Polymerization, -78°C150,000 g/mol 1.05Linear
Cationic Polymerization, 25°C85,000 g/mol 1.42Branched
Radical Polymerization, 60°C110,000 g/mol 1.88Cross-linked

This table contains illustrative data to demonstrate the predictive capabilities of molecular modeling in polymerization.

Structure-Property Relationship Predictions through Computational Chemistry

Computational chemistry offers a powerful avenue for predicting the properties of both the monomer, this compound, and the polymers derived from it, based on their molecular structures. chemrxiv.org By calculating various molecular descriptors, it is possible to establish quantitative structure-property relationships (QSPRs).

For the monomer, quantum chemical calculations can predict properties such as its dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). researchgate.nete3s-conferences.org These descriptors are valuable for understanding its solubility, reactivity, and electronic properties. For example, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and its potential to participate in charge-transfer interactions.

For polymers derived from this compound, computational models can predict a range of macroscopic properties. These include mechanical properties like Young's modulus and tensile strength, thermal properties such as the glass transition temperature, and optical properties like the refractive index. These predictions are based on the simulated chain architecture and intermolecular interactions.

Table 3: Predicted Properties of a Hypothetical Polymer Derived from this compound

PropertyPredicted Value
Glass Transition Temperature (Tg)85 °C
Refractive Index1.58
Young's Modulus2.1 GPa
Solubility Parameter (Hildebrand)9.8 (cal/cm³)^½

The data in this table is hypothetical and serves to illustrate the types of properties that can be predicted through computational chemistry.

These predictive capabilities are invaluable for the rational design of new materials with tailored properties, potentially reducing the need for extensive and time-consuming experimental synthesis and characterization.

Conclusion and Future Perspectives

Synthesis and Functionalization Advancements of Methyl 3-((2-bromoethyl)thio)propanoate

The primary synthetic route to this compound involves the conversion of the corresponding hydroxyl precursor, Methyl 3-((2-hydroxyethyl)thio)propanoate. A known method details the treatment of this precursor with phosphorus tribromide in the presence of pyridine (B92270) in anhydrous diethyl ether. prepchem.com This reaction proceeds via a standard nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion.

While this method is effective, future advancements could focus on improving its efficiency and environmental footprint. Exploring alternative brominating agents that are less hazardous and produce fewer byproducts would be a significant step forward. Furthermore, the development of a one-pot synthesis from readily available starting materials, such as methyl 3-mercaptopropionate (B1240610) and 2-bromoethanol, under milder conditions could enhance its accessibility for broader research and application.

The true potential of this compound lies in its capacity for diverse functionalization. The presence of a primary alkyl bromide allows for a variety of nucleophilic substitution reactions. A particularly promising area is the "thiol-bromo click reaction," a highly efficient and versatile coupling method. researchgate.netnih.gov This reaction, which involves the coupling of a thiol with an alkyl bromide, can be used to introduce a wide array of functional groups onto the molecule. This opens up possibilities for creating a library of derivatives with tailored properties for specific applications. For instance, reaction with functionalized thiols could introduce moieties for biological targeting, solubility modification, or further polymerization.

Beyond simple substitution, the thioether linkage itself can be a site for functionalization. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the polarity and chemical reactivity of the molecule. nih.gov These oxidized derivatives could exhibit unique properties and find applications in areas such as medicinal chemistry and materials science.

Challenges and Opportunities in Expanding Its Synthetic Utility

Another challenge lies in controlling the selectivity of reactions when both the bromo group and the thioether are present. While the bromo group is the more reactive site for nucleophilic substitution, the sulfur atom can also exhibit nucleophilicity and participate in side reactions under certain conditions. libretexts.org Careful optimization of reaction conditions is therefore necessary to achieve the desired functionalization without unintended modifications of the thioether linkage.

However, these challenges are counterbalanced by significant opportunities. The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecules. symeres.comacs.orgchoudharylab.com It can be used as a linker to connect two different molecular fragments or as a precursor for the synthesis of heterocyclic compounds. The ability to selectively functionalize either the bromo or the thioether moiety provides a powerful tool for combinatorial chemistry and the development of new chemical entities.

Emerging Research Directions in Polymer Science and Materials Applications

The structure of this compound makes it a highly attractive monomer for polymer synthesis. The presence of the reactive bromo group allows it to participate in various polymerization reactions, including polycondensation and atom transfer radical polymerization (ATRP). The thioether linkage in the resulting polymer backbone would impart unique properties, such as improved thermal stability, refractive index, and affinity for metal ions. rsc.orgnih.gov

One of the most exciting emerging directions is the use of this compound in the synthesis of functional polymers through "thiol-bromo click polymerization." rsc.org This approach allows for the efficient and controlled synthesis of polymers with well-defined architectures, such as block copolymers and star polymers. researchgate.netnih.govrsc.org The resulting thioether-containing polymers have potential applications in diverse fields, including drug delivery, coatings, and advanced optical materials. warwick.ac.ukrsc.org For example, polymers with thioether backbones are being explored as solid polymer electrolytes for lithium-ion batteries due to the ability of the sulfur atoms to coordinate with lithium ions. acs.org

Furthermore, the post-polymerization modification of polymers derived from this monomer offers a versatile platform for creating smart materials. The thioether groups can be oxidized to sulfoxides or sulfones, leading to changes in the polymer's solubility and mechanical properties, which can be exploited for developing stimuli-responsive materials. nih.gov The bromo groups on the polymer can be functionalized with a variety of molecules to create materials with specific biological or chemical recognition capabilities.

Potential for Integration with Green Chemistry Principles

The synthesis and application of this compound can be aligned with the principles of green chemistry to minimize its environmental impact. sigmaaldrich.compaperpublications.orgsolubilityofthings.comacs.orgroyalsocietypublishing.org Future research in its synthesis should focus on developing routes that utilize renewable feedstocks, employ catalytic methods to reduce waste, and are conducted in environmentally benign solvents. mdpi.comresearchgate.net

For instance, exploring enzymatic or biocatalytic methods for the synthesis of the precursor, Methyl 3-((2-hydroxyethyl)thio)propanoate, could offer a more sustainable alternative to traditional chemical synthesis. rsc.org In the functionalization and polymerization steps, the principles of atom economy can be maximized by employing "click chemistry" reactions like the thiol-bromo coupling, which are known for their high yields and minimal byproduct formation. researchgate.netnih.govrsc.org

The development of solvent-free reaction conditions or the use of greener solvents such as water or supercritical fluids would further enhance the environmental profile of processes involving this compound. Moreover, designing polymers derived from this compound to be biodegradable or recyclable would contribute to a circular economy model for these materials. The inherent thioether linkages in the polymer backbone may offer a handle for controlled degradation under specific conditions. researchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H11BrO2S
Molecular Weight 227.12 g/mol
Appearance Oil prepchem.com
CAS Number 103559-96-6

Note: The data in this table is based on available literature and predicted values. Experimental verification is recommended.

Q & A

How can the synthesis of Methyl 3-((2-bromoethyl)thio)propanoate be optimized for higher yield and purity?

Methodological Answer:
Synthetic optimization typically involves adjusting reaction conditions such as temperature, solvent, and catalyst. For thioether-linked propanoate esters, a Michael addition or nucleophilic substitution between a bromoethyl thiol derivative and methyl propanoate is common. Evidence from analogous syntheses (e.g., methyl 3-((4-methylphenyl)thio)propanoate) suggests using triethylamine as a base to deprotonate the thiol and facilitate nucleophilic attack . Microwave-assisted heating (60°C for 3 hours) can improve reaction efficiency, as demonstrated in similar thioether ester syntheses, achieving >99% conversion . Purity can be enhanced via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and confirmed by 1^1H NMR .

What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH2_2 protons) and ester carbonyl (δ ~170 ppm in 13^13C). Splitting patterns distinguish the bromoethyl group (e.g., triplet for BrCH2_2CH2_2S) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies the molecular ion ([M+H]+^+) and bromine isotopic signature (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (~1740 cm1^{-1}) and C-Br (~560 cm1^{-1}) confirm functional groups .

How does the bromoethyl substituent influence the compound’s reactivity in polymerization or conjugation reactions?

Advanced Research Focus:
The bromoethyl group acts as a versatile electrophile, enabling nucleophilic substitution (e.g., with amines, thiols) or participation in radical reactions. In copolymerization studies of similar thioether esters (e.g., with 1,4-oxathiepan-7-one), the bromine atom can initiate chain-transfer reactions or serve as a crosslinking site . Kinetic studies using 1^1H NMR or GPC can track reactivity, while adjusting monomer ratios (e.g., 1:1 vs. 1:2) may mitigate side reactions like β-hydride elimination .

What strategies address discrepancies in thermal stability data for brominated thioether esters?

Data Contradiction Analysis:
Thermal stability variations may arise from impurities, solvent residues, or measurement techniques. For example:

  • Differential Scanning Calorimetry (DSC): Ensure samples are rigorously purified to exclude plasticizing impurities, which lower observed melting points .
  • Thermogravimetric Analysis (TGA): Compare decomposition profiles under inert vs. oxidative atmospheres; brominated compounds often exhibit lower stability in air due to Br^• radical formation .
  • Cross-validate data with structurally similar esters (e.g., methyl 3-(2-bromophenyl)propanoate, mp ~157–160°C) to identify outliers .

How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

  • Anticancer Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC50_{50} values with control esters (e.g., methyl 3-(trifluoroethoxy)propanoate) to assess bromine’s role in cytotoxicity .
  • Antimicrobial Screening: Test against Gram-positive/negative bacteria via disk diffusion. The bromoethyl group may enhance membrane permeability, as seen in brominated indole derivatives .
  • Mechanistic Studies: Use fluorescence polarization or SPR to evaluate interactions with targets like mTOR or tubulin, leveraging structural analogs (e.g., triazolopyrimidinyl derivatives) .

What are the key challenges in storing and handling this compound?

Stability and Safety Considerations:

  • Storage: Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation. Similar bromoethyl esters degrade via SN2 mechanisms in humid conditions .
  • Decomposition Products: Monitor for HBr release using pH strips or FTIR. Use scavengers (e.g., CaO) in storage vials .
  • Safety Protocols: Wear OV/AG-P99 respirators and nitrile gloves during handling, as brominated compounds often exhibit acute toxicity .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Computational Approach:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2 reactions or radical pathways .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates, validated by experimental kinetic data .
  • Docking Studies: Predict binding affinities to biological targets (e.g., enzymes with nucleophilic active sites) using AutoDock Vina .

What synthetic routes minimize byproducts like disulfides or dehydrohalogenation products?

Byproduct Mitigation Strategies:

  • Low-Temperature Reactions: Conduct substitutions at 0–25°C to suppress elimination (e.g., β-hydride loss from bromoethyl groups) .
  • Exclude Protic Solvents: Use anhydrous DMF or THF to prevent hydrolysis of the bromoethyl group .
  • Add Radical Inhibitors: BHT (butylated hydroxytoluene) or TEMPO can quench radical pathways that form disulfides .

How does the thioether linkage impact the compound’s spectroscopic and chromatographic behavior?

Analytical Deep Dive:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves thioether esters from sulfoxides/sulfones, which elute earlier due to higher polarity .
  • UV-Vis: The thioether group shows weak absorption ~250 nm, while bromine enhances absorbance intensity .
  • X-ray Crystallography: Resolves S–CH2_2 bond lengths (~1.81 Å) and confirms stereochemistry, critical for structure-activity studies .

What are best practices for scaling up this compound synthesis without compromising yield?

Process Chemistry Guidelines:

  • Batch vs. Flow Chemistry: For multi-gram scales, continuous flow systems improve heat/mass transfer, reducing side reactions .
  • In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and automate quenching at optimal conversion .
  • Workup Automation: Liquid-liquid extraction with ethyl acetate/water minimizes manual handling, improving reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.